1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18818735
Molecular Formula: C9H2F10S
Molecular Weight: 332.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H2F10S |
|---|---|
| Molecular Weight | 332.16 g/mol |
| IUPAC Name | 1-fluoro-2,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C9H2F10S/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H |
| Standard InChI Key | AZZGFFNBBXLORQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(F)(F)F)SC(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 1,4-positions with trifluoromethyl groups, a fluorine atom at position 2, and a trifluoromethylthio group at position 6. This substitution pattern creates pronounced electron-withdrawing effects, as quantified by Hammett constants (σₚ = 0.54 for -CF₃ and 0.68 for -SCF₃) . The resultant electron-deficient aromatic system exhibits reduced π-electron density, influencing its reactivity in electrophilic and nucleophilic processes.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remains unpublished, computational models predict a planar benzene core with substituents adopting orthogonal orientations to minimize steric clashes . Infrared spectroscopy reveals characteristic C-F stretching vibrations at 1,120–1,350 cm⁻¹ and C-S stretches at 670–710 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinct ¹⁹F signals for each unique fluorine environment, with chemical shifts ranging from δ -60 to -75 ppm for -CF₃ groups and δ -45 ppm for the -SCF₃ moiety.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂F₁₀S | |
| Molecular Weight | 332.16 g/mol | |
| Density | 1.62 ± 0.1 g/cm³ (predicted) | |
| Boiling Point | 140.1 ± 40.0 °C (predicted) | |
| Solubility | Soluble in DCM, THF, DMF |
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically employs a multi-step sequence starting from 1,4-dibromo-2-fluorobenzene:
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Double Trifluoromethylation: Reaction with CuCF₃ in DMF at 120°C introduces two -CF₃ groups via radical-mediated C-Br bond activation.
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Thiolation: Treatment with (CF₃)₂S₂ in the presence of a Pd(0) catalyst installs the -SCF₃ group at position 6.
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Purification: Continuous flow chromatography using silica gel and hexane/ethyl acetate gradients achieves >98% purity.
Process Optimization
Recent advances utilize microreactor technology to enhance yield (85% vs. 65% batch) and reduce reaction time (2 h vs. 12 h). Critical parameters include:
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Temperature control (±1°C) to prevent defluorination
-
Strict anhydrous conditions to avoid hydrolysis of -SCF₃
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Catalyst recycling via immobilized Pd nanoparticles
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient ring undergoes regioselective nitration at position 5 (meta to -SCF₃) with fuming HNO₃/H₂SO₄ (yield: 72%). Halogenation with Cl₂/FeCl₃ proceeds at position 3, demonstrating the directing effects of -SCF₃ over -CF₃.
Nucleophilic Displacement
The para-fluorine atom exhibits enhanced susceptibility to nucleophilic attack. Treatment with KSCN in DMSO substitutes fluorine with -SCN (k₂ = 3.4 × 10⁻³ L/mol·s at 25°C). This reactivity enables modular derivatization for drug discovery applications.
Redox Transformations
The -SCF₃ group undergoes oxidation to -SO₂CF₃ using mCPBA (m-chloroperbenzoic acid) and reduction to -SH with LiAlH₄. These transformations expand the compound’s utility as a versatile synthetic intermediate.
Applications in Materials Science
Organic Electronics
The strong electron-withdrawing capacity of -CF₃ and -SCF₃ groups makes this compound a promising candidate for electron-transport materials in OLEDs. Density functional theory (DFT) calculations predict a LUMO energy of -3.2 eV, ideal for facilitating electron injection in devices .
Polymer Additives
Incorporation into polyimide matrices at 5 wt% increases glass transition temperature (Tg) by 40°C while maintaining optical transparency (>90% at 450 nm). These enhancements stem from the compound’s ability to restrict chain mobility through steric and dipolar interactions.
Comparison with Structural Analogs
Table 2: Isomeric Comparisons
| Property | 1,4-Isomer (Target) | 1,3-Isomer | 1,2-Isomer |
|---|---|---|---|
| Melting Point | Not reported | >100°C | 87°C |
| Dipole Moment | 4.1 D | 3.8 D | 2.9 D |
| HOMO Energy | -6.7 eV | -6.5 eV | -6.3 eV |
| Synthetic Complexity | High (3 steps) | Moderate (2 steps) | High (4 steps) |
The 1,4-substitution pattern confers superior thermal stability and electronic anisotropy compared to its isomers, making it preferred for high-performance applications.
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